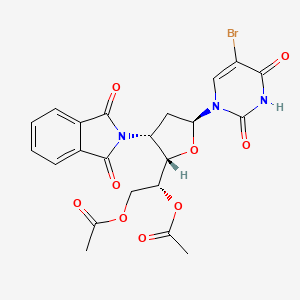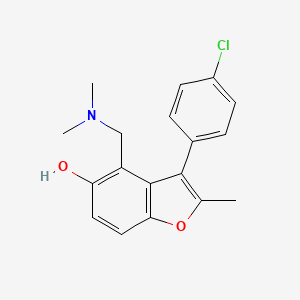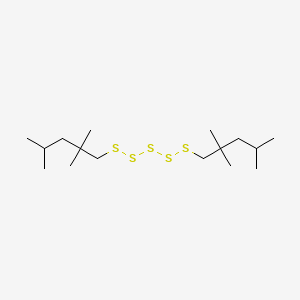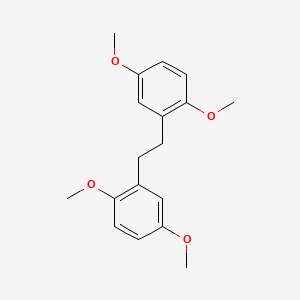
5-Methoxy-2,1,3-benzoselenadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxy-2,1,3-benzoselenadiazole is an organic compound with the molecular formula C7H6N2OSe It belongs to the class of benzoselenadiazoles, which are heterocyclic compounds containing selenium
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2,1,3-benzoselenadiazole typically involves the reaction of 2,1,3-benzoselenadiazole with methoxy-containing reagents. One common method is the direct methoxylation of 2,1,3-benzoselenadiazole using methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality products.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2,1,3-benzoselenadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert it to selenides.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield selenoxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
5-Methoxy-2,1,3-benzoselenadiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Mechanism of Action
The mechanism of action of 5-Methoxy-2,1,3-benzoselenadiazole involves its interaction with molecular targets and pathways. The compound can act as an electron donor or acceptor, influencing redox reactions and cellular processes. Its effects are mediated through interactions with enzymes, receptors, and other biomolecules, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
2,1,3-Benzoselenadiazole: The parent compound without the methoxy group.
5-Methyl-2,1,3-benzoselenadiazole: A derivative with a methyl group instead of a methoxy group.
2,1,3-Benzothiadiazole: A sulfur analog of benzoselenadiazole.
Uniqueness
5-Methoxy-2,1,3-benzoselenadiazole is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance its solubility, stability, and interaction with other molecules, making it a valuable compound for various applications.
Properties
CAS No. |
1126-12-1 |
|---|---|
Molecular Formula |
C7H6N2OSe |
Molecular Weight |
213.11 g/mol |
IUPAC Name |
5-methoxy-2,1,3-benzoselenadiazole |
InChI |
InChI=1S/C7H6N2OSe/c1-10-5-2-3-6-7(4-5)9-11-8-6/h2-4H,1H3 |
InChI Key |
AIUMCRZJPYFOQK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=N[Se]N=C2C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![(6aR,9R)-9-(methylsulfanylmethyl)-7-propyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline;methanesulfonic acid](/img/structure/B12811238.png)
![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-[(diphenylmethyl)sulfanyl]propanoic acid](/img/structure/B12811243.png)


